4-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)-N-(thiophen-2-ylmethyl)piperazine-1-carboxamide
Description
4-((1-(4-Fluorophenyl)-1H-tetrazol-5-yl)methyl)-N-(thiophen-2-ylmethyl)piperazine-1-carboxamide is a heterocyclic compound featuring a piperazine core substituted with a tetrazole ring and a thiophen-2-ylmethyl carboxamide group. This compound belongs to a class of piperazine-tetrazole hybrids, which are of interest in medicinal chemistry due to their structural versatility and bioactivity .
Properties
IUPAC Name |
4-[[1-(4-fluorophenyl)tetrazol-5-yl]methyl]-N-(thiophen-2-ylmethyl)piperazine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20FN7OS/c19-14-3-5-15(6-4-14)26-17(21-22-23-26)13-24-7-9-25(10-8-24)18(27)20-12-16-2-1-11-28-16/h1-6,11H,7-10,12-13H2,(H,20,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQCOKTHCNVLYKY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=NN=NN2C3=CC=C(C=C3)F)C(=O)NCC4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20FN7OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural Analogues with Tetrazole and Piperazine Moieties
Sulfonylated Tetrazole Derivatives
- 4-(((1-(4-Fluorophenyl)-1H-tetrazol-5-yl)methyl)sulfonyl)butanenitrile (3aj): This compound replaces the piperazine-thiophenmethyl carboxamide with a sulfonylbutanenitrile chain. Reported melting point: 88.2–89.6°C; molecular weight: 384.3 g/mol .
Piperazine Carboxamides with Aromatic Substitutions
- N-ethyl-4-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)piperazine-1-carboxamide: Substitution of the 4-fluorophenyl group with 4-methoxyphenyl enhances electron-donating properties, which may alter receptor binding.
- N-(4-Chlorophenyl)-4-ethylpiperazine-1-carboxamide :
A simpler analogue lacking the tetrazole ring, with a chloro-substituted aryl carboxamide. Demonstrates the importance of the tetrazole moiety for π-π stacking interactions in bioactive compounds .
Benzhydrylpiperazine Derivatives
- 1-(4-bromobenzoyl)-4-[bis(4-fluorophenyl)methyl]piperazine HCl (Compound 36) :
Features a bis(4-fluorophenyl)methyl group instead of tetrazole. Exhibits cytotoxicity against MCF-7 cells (IC50 = 2.21 µM), suggesting fluorophenyl groups enhance anticancer activity. Molecular weight: 515.8 g/mol .
Functional Group Variations and Pharmacological Implications
Tetrazole vs. Sulfonamide Substituents
- Tetrazole-containing compounds (e.g., the target molecule) exhibit improved metabolic stability due to resistance to oxidative degradation, whereas sulfonamide derivatives (e.g., 3aj) may offer stronger hydrogen-bonding interactions but lower bioavailability .
Thiophenmethyl vs. Aryl Carboxamides
Physicochemical Properties
*Estimated based on molecular formula C19H16F2N6O2 .
Q & A
Q. What are the key synthetic strategies for 4-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)-N-(thiophen-2-ylmethyl)piperazine-1-carboxamide, and how can reaction conditions be optimized?
The synthesis involves multi-step protocols:
- Tetrazole Formation : React 4-fluorophenylhydrazine with sodium azide under acidic conditions to form the tetrazole ring .
- Piperazine Functionalization : Introduce the piperazine moiety via nucleophilic substitution or coupling reactions. For example, use 4-fluorophenylpiperazine intermediates in methylene chloride with controlled stirring (24 hours, room temperature) .
- Final Coupling : Attach the thiophen-2-ylmethyl group via carboxamide linkage using coupling agents like EDC/HOBT in anhydrous DMF.
Optimization Tips : - Monitor reaction progress with thin-layer chromatography (TLC) and adjust pH to stabilize intermediates .
- Use polar aprotic solvents (e.g., DMF) to enhance solubility of aromatic intermediates .
Q. Which analytical techniques are critical for confirming the structural integrity of this compound?
- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR to verify substituent positions (e.g., tetrazole ring protons at δ 8.2–8.5 ppm, thiophene protons at δ 6.9–7.1 ppm) .
- Mass Spectrometry (MS) : High-resolution MS to confirm molecular weight (expected [M+H]+ ~ 455 g/mol).
- Infrared Spectroscopy (IR) : Peaks at ~1650 cm⁻¹ (amide C=O stretch) and 1500–1550 cm⁻¹ (tetrazole ring vibrations) .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported biological activity data for this compound and its analogs?
Discrepancies often arise from structural variations (e.g., fluorophenyl vs. chlorophenyl substituents) or assay conditions. Methodological approaches include:
- Comparative Structure-Activity Relationship (SAR) Studies : Systematically modify substituents (e.g., replace thiophene with furan) and test against uniform in vitro models .
- Computational Docking : Use molecular modeling (e.g., AutoDock Vina) to predict binding affinities to targets like kinase enzymes or GPCRs. Compare results with experimental IC50 values to validate hypotheses .
- Standardized Assay Protocols : Adopt consistent cell lines (e.g., HEK293 for receptor studies) and controls to minimize variability .
Q. What experimental designs are recommended for evaluating the compound’s pharmacokinetic (PK) properties?
- In Vitro ADME Profiling :
- Solubility : Use shake-flask method in PBS (pH 7.4) and simulate gastrointestinal conditions (FaSSIF/FeSSIF) .
- Metabolic Stability : Incubate with human liver microsomes (HLMs) and quantify parent compound via LC-MS/MS .
- In Vivo PK Studies : Administer to rodent models (e.g., Sprague-Dawley rats) and collect plasma samples at 0, 1, 2, 4, 8, and 24 hours. Calculate AUC, Cmax, and half-life using non-compartmental analysis .
Q. How can the compound’s potential off-target effects be systematically investigated?
- Broad-Panel Screening : Test against a panel of 50+ receptors/enzymes (e.g., CEREP’s SafetyScreen44) to identify unintended interactions .
- Transcriptomic Profiling : Use RNA-seq on treated cell lines to detect differentially expressed genes linked to toxicity pathways .
- CYP Inhibition Assays : Evaluate inhibition of cytochrome P450 isoforms (e.g., CYP3A4, CYP2D6) to predict drug-drug interaction risks .
Methodological Challenges and Solutions
Q. How to address low yields during the final coupling step of the synthesis?
- Catalyst Optimization : Replace conventional bases with DMAP (4-dimethylaminopyridine) to enhance carboxamide formation efficiency .
- Temperature Control : Perform reactions under reflux (70–80°C) to accelerate kinetics while avoiding decomposition .
- Purification Strategies : Use flash chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization from methanol/water mixtures .
Q. What strategies can improve the compound’s stability in formulation studies?
- Lyophilization : Prepare lyophilized powders with cryoprotectants (e.g., trehalose) for long-term storage .
- pH Adjustment : Formulate at pH 5.0–6.0 to minimize hydrolysis of the tetrazole ring .
- Excipient Screening : Test stabilizers like hydroxypropyl-β-cyclodextrin (HPβCD) to enhance aqueous solubility and prevent aggregation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
